oxo-lambda~5~-phosphane CAS No. 65164-39-8](/img/structure/B14470487.png)
[(Butane-1-sulfinyl)methyl](dioctyl)oxo-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butane-1-sulfinyl)methyloxo-lambda~5~-phosphane is a complex organophosphorus compound It contains a phosphine oxide functional group, which is known for its stability and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butane-1-sulfinyl)methyloxo-lambda~5~-phosphane typically involves the reaction of dioctylphosphine oxide with a butane-1-sulfinylmethyl precursor. The reaction is carried out under controlled conditions, often requiring the use of a base to facilitate the formation of the phosphine oxide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(Butane-1-sulfinyl)methyloxo-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized under strong oxidative conditions.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state phosphorus compounds, while reduction yields the corresponding phosphine .
Scientific Research Applications
(Butane-1-sulfinyl)methyloxo-lambda~5~-phosphane has several applications in scientific research:
Mechanism of Action
The mechanism by which (Butane-1-sulfinyl)methyloxo-lambda~5~-phosphane exerts its effects involves its ability to coordinate with metal centers. The phosphine oxide group acts as a strong electron donor, stabilizing metal complexes and influencing their reactivity. This coordination can activate the metal center for various catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine oxide: Another phosphine oxide with similar stability but different steric properties.
Dioctylphosphine oxide: Lacks the sulfinyl group, resulting in different reactivity and applications.
Butylsulfinylmethylphosphine: Similar structure but without the dioctyl groups, affecting its solubility and reactivity.
Uniqueness
(Butane-1-sulfinyl)methyloxo-lambda~5~-phosphane is unique due to the combination of the sulfinyl and dioctyl groups, which provide a balance of steric hindrance and electronic properties. This makes it particularly useful in applications requiring specific coordination environments and reactivity profiles .
Properties
CAS No. |
65164-39-8 |
|---|---|
Molecular Formula |
C21H45O2PS |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
1-[butylsulfinylmethyl(octyl)phosphoryl]octane |
InChI |
InChI=1S/C21H45O2PS/c1-4-7-10-12-14-16-18-24(22,21-25(23)20-9-6-3)19-17-15-13-11-8-5-2/h4-21H2,1-3H3 |
InChI Key |
HNXGWOOZEFPUSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCP(=O)(CCCCCCCC)CS(=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B14470407.png)
![Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate](/img/structure/B14470421.png)


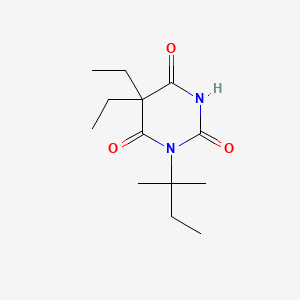
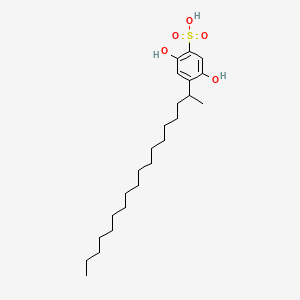
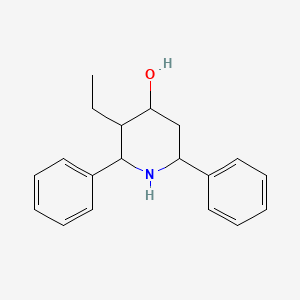
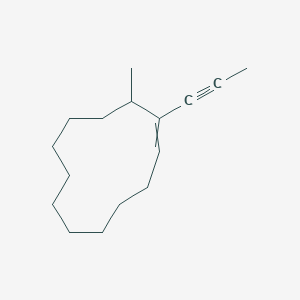
![2,2'-[Methylenebis(oxy)]bis(4-nitroaniline)](/img/structure/B14470476.png)
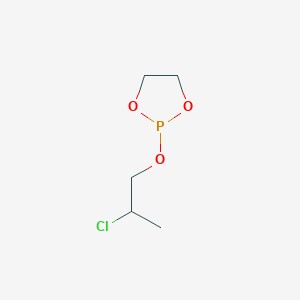

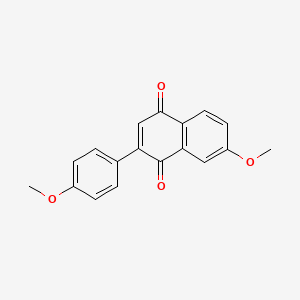

![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B14470509.png)
